molecular formula C7H14N4 B13094204 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine

2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13094204
M. Wt: 154.21 g/mol
InChI Key: HPSFFORJYCFUKL-UHFFFAOYSA-N
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Description

2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyrazolidine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazolidine derivative with a suitable tetrahydropyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under conditions that may include elevated temperatures and the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, but common targets include enzymes involved in metabolic processes and receptors that mediate cellular signaling.

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant biological activity.

    Pyrimidine: A six-membered ring containing two nitrogen atoms, widely studied for its role in nucleic acids.

    Pyrazolidine: A five-membered ring with two adjacent nitrogen atoms, known for its diverse chemical reactivity.

Uniqueness: 2-(Pyrazolidin-1-yl)-1,4,5,6-tetrahydropyrimidine is unique due to its combination of pyrazolidine and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-pyrazolidin-1-yl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C7H14N4/c1-3-8-7(9-4-1)11-6-2-5-10-11/h10H,1-6H2,(H,8,9)

InChI Key

HPSFFORJYCFUKL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)N2CCCN2

Origin of Product

United States

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